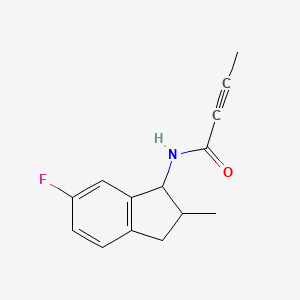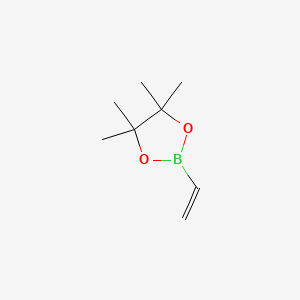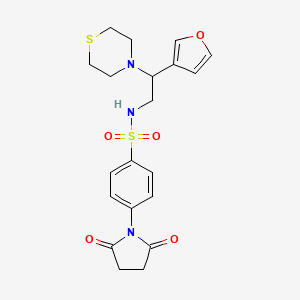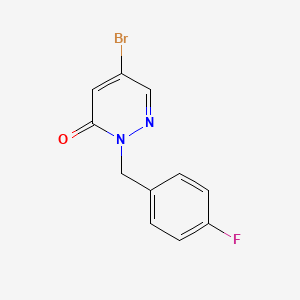![molecular formula C11H16F3NO3S2 B2506147 3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide CAS No. 2097920-87-9](/img/structure/B2506147.png)
3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide is a trifluoromethyl sulfonamide with a complex structure that includes a thiophene ring, a hydroxymethyl group, and a sulfonamide moiety. While the specific compound is not directly studied in the provided papers, related sulfonamides and trifluoromethyl groups are discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of related trifluoromethyl sulfonamides can be inferred from the methods described in the papers. For instance, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates involves the activation of an oxazoline ring by triflic anhydride, followed by ring opening . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the thiophene and hydroxymethyl groups.
Molecular Structure Analysis
The molecular structure of trifluoromethyl sulfonamides is characterized by the presence of a trifluoromethyl group attached to a sulfonamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule . The sulfonamide group, on the other hand, can engage in hydrogen bonding, which can affect the compound's self-association and solubility .
Chemical Reactions Analysis
Trifluoromethyl sulfonamides can participate in various chemical reactions. For example, the Julia-Kocienski olefination reaction can be used to create alkenes from sulfones, which are related to sulfonamides . The reactivity of the trifluoromethyl group in the presence of strong acids, such as triflic acid, can lead to amidomethylation reactions, as seen with N-Hydroxymethylphthalimide . These reactions could potentially be applied to modify the compound or to synthesize related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl sulfonamides are influenced by their molecular structure. The electron-withdrawing trifluoromethyl group can increase the acidity of adjacent hydrogens, while the sulfonamide group can form hydrogen bonds, affecting the boiling point, solubility, and crystalline structure of the compound . The cytotoxic activity of some trifluoromethyl sulfonamides has been evaluated, indicating potential biological applications .
Applications De Recherche Scientifique
Chemical Synthesis and Structure-Activity Relationships
This compound is related to a class of chemicals investigated for their structure-activity relationships, particularly in the context of nonsteroidal antiandrogens. Research in this area has led to the discovery of novel, potent antiandrogens which are peripherally selective, indicating the compound's potential utility in developing treatments for androgen-responsive diseases (H. Tucker, J. W. Crook, G. Chesterson, 1988).
Materials Science for Fuel Cell Applications
In materials science, specifically for fuel cell applications, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized, demonstrating high proton conductivity and mechanical properties superior to those of random copolymers. These materials are promising for fuel cell membranes due to their high water uptake and proton conductivity, indicating the potential of sulfonamide derivatives in high-performance material development (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).
Antimicrobial and Antifungal Activities
The compound's analogues have also been evaluated for their antimicrobial and antifungal activities. Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has found some of these compounds to show high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).
Electrophilic and Nucleophilic Reactions
Sulfonamide derivatives have been explored for their role in facilitating electrophilic and nucleophilic reactions. These studies include the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums for coupling with electrophiles, offering efficient access to fluorinated organic compounds, which is critical for the development of pharmaceuticals and agrochemicals (K. Funabiki, Tetsuya Ohtsuki, T. Ishihara, H. Yamanaka, 1998).
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3S2/c1-10(16,6-9-2-4-19-7-9)8-15-20(17,18)5-3-11(12,13)14/h2,4,7,15-16H,3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNQNDITVGNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)CCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)
![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)